molecular formula C26H27ClN2O B15143838 Lofepramine-d3

Lofepramine-d3

Cat. No.: B15143838
M. Wt: 422.0 g/mol
InChI Key: SAPNXPWPAUFAJU-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lofepramine-d3 is a deuterated form of lofepramine, a tricyclic antidepressant. Deuterium is a stable isotope of hydrogen, and its incorporation into lofepramine results in this compound. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of lofepramine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lofepramine-d3 involves the incorporation of deuterium into the lofepramine molecule. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium. The reaction conditions typically involve the use of deuterated solvents and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and selective incorporation of deuterium into the lofepramine molecule. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

Lofepramine-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and deuterated solvents for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include hydroxylated and reduced metabolites of this compound. These metabolites are often studied to understand the metabolic pathways and pharmacokinetics of the compound .

Scientific Research Applications

Lofepramine-d3 is widely used in scientific research for various applications, including:

Mechanism of Action

Lofepramine-d3 exerts its effects by inhibiting the reuptake of norepinephrine and serotonin, two key neurotransmitters involved in mood regulation. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission and alleviating symptoms of depression. The molecular targets of this compound include the norepinephrine transporter and the serotonin transporter .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Lofepramine-d3

This compound is unique due to the incorporation of deuterium, which can alter its pharmacokinetic properties. Deuterium substitution can lead to a slower rate of metabolism, potentially resulting in a longer duration of action and reduced formation of toxic metabolites. This makes this compound a valuable tool in pharmacokinetic and metabolic studies .

Properties

Molecular Formula

C26H27ClN2O

Molecular Weight

422.0 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl-(trideuteriomethyl)amino]ethanone

InChI

InChI=1S/C26H27ClN2O/c1-28(19-26(30)22-13-15-23(27)16-14-22)17-6-18-29-24-9-4-2-7-20(24)11-12-21-8-3-5-10-25(21)29/h2-5,7-10,13-16H,6,11-12,17-19H2,1H3/i1D3

InChI Key

SAPNXPWPAUFAJU-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)CC(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CN(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)CC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.